N-(2-ethylhexyl)-2-phenoxypropanamide
Description
N-(2-ethylhexyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a branched 2-ethylhexyl group attached to the amide nitrogen and a phenoxy moiety at the propanamide backbone.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H27NO2/c1-4-6-10-15(5-2)13-18-17(19)14(3)20-16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19) |
InChI Key |
SAZYCQHKLUDYGT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following compounds share structural motifs with N-(2-ethylhexyl)-2-phenoxypropanamide, enabling comparative insights:
N-(2-ethoxyphenyl)-2-phenoxypropanamide (CAS 349579-61-9)
- Structure : Features an ethoxyphenyl group instead of ethylhexyl.
- Key Differences: The ethoxyphenyl group introduces an ether oxygen, enhancing polarity compared to the aliphatic ethylhexyl chain. Molecular weight (285.34 g/mol) is lower than this compound (estimated ~325 g/mol), impacting solubility and diffusion kinetics.
- Applications: Likely prioritized for aromatic interactions in drug design due to the phenoxy-ethoxyphenyl synergy .
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride (CAS 1220031-49-1)
- Structure: Contains a cyclohexyl group, ethyl chain, and amino substituent.
- Key Differences: The amino group and hydrochloride salt increase hydrophilicity (logP reduced by ~2–3 units compared to ethylhexyl derivatives).
- Applications : Suited for hydrophilic environments, such as aqueous formulations or ionic interactions in APIs .
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6)
- Structure : Hydroxyethyl and dimethyl groups dominate.
- Key Differences: The hydroxyethyl group significantly enhances water solubility, contrasting with the hydrophobic ethylhexyl chain.
- Applications : Likely used in cosmetics or hydrophilic drug delivery systems .
Bis(2-ethylhexyl) phthalate (BEHP)
- Structure : Phthalate ester with two ethylhexyl chains.
- Key Differences: BEHP is a non-amide plasticizer, but the shared ethylhexyl group highlights its role in enhancing polymer flexibility via lipophilic interactions. Higher molecular weight (390.56 g/mol) and logP (~8.5) compared to this compound.
- Applications : Ubiquitous in plastics, suggesting ethylhexyl’s utility in materials science .
Physicochemical Properties Comparison
*Estimated based on structural analogs.
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